Tris[2-(dimethylamino)ethyl]amine

Atom Transfer Radical Polymerization Catalyst Kinetics Copper Complexes

Tris[2-(dimethylamino)ethyl]amine (Me6TREN) is a hexamethylated tripodal tetradentate amine ligand (C₁₂H₃₀N₄, MW 230.39 g/mol), supplied as a liquid with a density of 0.862 g/mL at 25 °C and a refractive index of 1.455. It is the per-methylated derivative of tris(2-aminoethyl)amine (TREN) and belongs to the class of aliphatic polyamine ligands that form stable complexes with transition metals, most notably copper(I).

Molecular Formula C12H30N4
Molecular Weight 230.39 g/mol
CAS No. 33527-91-2
Cat. No. B034753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris[2-(dimethylamino)ethyl]amine
CAS33527-91-2
SynonymsTRIS(2-DIMETHYLAMINOETHYL)AMINE; Tris(2-dimethylaminoethyl)amin; Tris(2-dimethylaminoethyl)amine, 99+%; Tris((N,N,-dimethylamino)ethyl)amine Me6TREN; N1,N1-Bis(2-(dimethylamino)ethyl)-N2,N2-dimethylethane-1,2-diamine; Tris[2-(diMethylaMino)ethyl]aMine,Me6
Molecular FormulaC12H30N4
Molecular Weight230.39 g/mol
Structural Identifiers
SMILESCN(C)CCN(CCN(C)C)CCN(C)C
InChIInChI=1S/C12H30N4/c1-13(2)7-10-16(11-8-14(3)4)12-9-15(5)6/h7-12H2,1-6H3
InChIKeyVMGSQCIDWAUGLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tris[2-(dimethylamino)ethyl]amine (Me6TREN, CAS 33527-91-2): Core Identity and Procurement Context


Tris[2-(dimethylamino)ethyl]amine (Me6TREN) is a hexamethylated tripodal tetradentate amine ligand (C₁₂H₃₀N₄, MW 230.39 g/mol), supplied as a liquid with a density of 0.862 g/mL at 25 °C and a refractive index of 1.455 . It is the per-methylated derivative of tris(2-aminoethyl)amine (TREN) and belongs to the class of aliphatic polyamine ligands that form stable complexes with transition metals, most notably copper(I) [1]. Its primary established application is as the activating ligand in Atom Transfer Radical Polymerization (ATRP), where it enables controlled synthesis of telechelic polymers with predetermined molecular weights and low dispersity .

Why Tris[2-(dimethylamino)ethyl]amine Cannot Be Interchanged with Other ATRP Ligands


The catalytic performance of Cu-based ATRP systems is exquisitely sensitive to the ligand architecture. The activation rate constant (kact), which governs polymerization rate and control, varies by orders of magnitude across structurally related polyamine ligands [1]. For a given initiator, kact increases in the order PMDETA << TPMA < Me6TREN, meaning that substituting Me6TREN with a less active ligand like PMDETA can drop the catalyst activity from >10⁴ M⁻¹s⁻¹ to a regime where classical kinetic techniques become necessary [1]. This sensitivity precludes simple one-to-one ligand interchange without fundamentally altering reaction kinetics, achievable molecular weight control, and the minimum usable catalyst loading [2].

Quantitative Differentiation Evidence for Tris[2-(dimethylamino)ethyl]amine (Me6TREN) vs. In-Class Analogs


Me6TREN Delivers the Highest Activation Rate Constant (kact) Among Common ATRP Ligands

In a systematic electrochemical study of Cu(I) complexes with three common ATRP ligands, the activation rate constant (kact) for the reaction with alkyl halide initiators was found to follow the order PMDETA << TPMA < Me6TREN. For the [Cu(I)(Me6TREN)]⁺ complex, kact values were in the >10⁴ M⁻¹s⁻¹ regime, while PMDETA-based complexes exhibited kact values <10² M⁻¹s⁻¹, representing a difference exceeding two orders of magnitude [1].

Atom Transfer Radical Polymerization Catalyst Kinetics Copper Complexes

Me6TREN Enables a ~10,000-Fold Activity Increase Over Traditional dNbpy-Based ATRP Catalysts

Direct comparative kinetic studies from the Matyjaszewski group demonstrated that the CuBr/Me6TREN complex is approximately 10⁴ times more active than the CuBr/dNbpy (4,4'-dinonyl-2,2'-bipyridine) complex in ATRP. This activity difference is attributed to the ligand's strong electron-donating character and favorable entropy of chelation [1]. This positions Me6TREN far above first-generation bipyridine-based systems.

Controlled Radical Polymerization Catalyst Efficiency Polymer Chemistry

Me6TREN Provides Superior Polymer Dispersity Control Compared to PMDETA in Methacrylate Polymerization

In a comparative ATRP study of methyl methacrylate using CuCl₂ as the deactivator source, the Me6TREN-based system produced polymers with a lower polydispersity index (Đ) compared to the PMDETA-based system under identical conditions. While both systems yielded controlled polymerization, the Me6TREN system demonstrated superior deactivation kinetics, leading to narrower molecular weight distributions [1].

Polymer Dispersity Methyl Methacrylate ATRP Control

Me6TREN Exhibits Different Solvent-Dependent Metal Binding Selectivity vs. TPMA, Critical for eATRP Process Design

A comparative electrochemical study of the stability and performance of [Cu(Me6TREN)]²⁺ and [Cu(TPMA)]²⁺ complexes in the presence of Al³⁺ ions (from sacrificial Al anodes) revealed a critical solvent-dependent selectivity difference. In DMF and DMSO, TPMA binds Cu²⁺/Cu⁺ more strongly than Al³⁺, preserving catalytic activity. In contrast, Me6TREN complexes are thermodynamically more prone to Al³⁺ displacement in all tested solvents (DMF, DMSO, MeCN), which can compromise eATRP performance if Al³⁺ accumulation is not managed [1].

Electrochemically Mediated ATRP Aluminum Compatibility Solvent Effects

Tris[2-(dimethylamino)ethyl]amine (Me6TREN): Best-Fit Application Scenarios Based on Verified Differentiation


High-Speed, Low-Catalyst-Loading ATRP of Acrylate Monomers

The exceptionally high kact of Cu(I)/Me6TREN complexes (>10⁴ M⁻¹s⁻¹) [1] makes this ligand the premier choice for industrial ATRP processes requiring fast polymerization of acrylates at ppm-level catalyst loadings. Users optimizing for throughput and minimal metal residue in the final polymer should select Me6TREN over PMDETA or bipyridine-based ligands, which would require significantly higher catalyst concentrations to achieve comparable rates.

Synthesis of Low-Dispersity Block Copolymers via Methacrylate ATRP

When targeting poly(methyl methacrylate) blocks with dispersity indices substantially below those achievable with PMDETA, Me6TREN's superior deactivation kinetics provide the necessary chain-end fidelity [1]. This scenario is critical for researchers preparing well-defined di- or triblock copolymers for nanotechnology, drug delivery, or thermoplastic elastomer applications.

Electrochemically Mediated ATRP (eATRP) in Acetonitrile Using Platinum Electrodes

In eATRP setups where solvent and electrode material are selected to avoid Al³⁺ interference (e.g., acetonitrile with Pt electrodes), Me6TREN's high intrinsic activity is fully exploitable. Its performance is not compromised by the competitive Al³⁺ binding that diminishes TPMA's advantage in DMSO-based eATRP [1], making Me6TREN the optimal ligand for fundamental kinetic studies and finely controlled electrochemical polymer synthesis.

Replacement of Legacy dNbpy-Based Systems for Improved Catalyst Efficiency

For laboratories or pilot plants currently using 4,4'-dinonyl-2,2'-bipyridine (dNbpy) ligands in ATRP, switching to Me6TREN offers an immediate ~10,000-fold increase in catalytic activity [1]. This transition dramatically reduces the catalyst inventory, waste stream volume, and post-polymerization purification costs, making it a high-impact procurement decision for cost-sensitive scale-up operations.

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